7-(((4-Methylpyrimidin-2-YL)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-OL
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Overview
Description
7-(((4-Methylpyrimidin-2-YL)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-OL is a complex organic compound with the molecular formula C22H17F3N4O and a molecular weight of 410.39 g/mol This compound is notable for its unique structure, which includes a quinoline core, a trifluoromethyl group, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((4-Methylpyrimidin-2-YL)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-OL typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 8-hydroxyquinoline with 4-(trifluoromethyl)benzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-methylpyrimidin-2-amine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
7-(((4-Methylpyrimidin-2-YL)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
7-(((4-Methylpyrimidin-2-YL)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7-(((4-Methylpyrimidin-2-YL)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-OL involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
7-(((4-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-OL: This compound is structurally similar but contains a pyridine moiety instead of a pyrimidine moiety.
2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl): Another compound with a trifluoromethyl group and a heterocyclic core, but with a thiazole ring instead of quinoline.
Uniqueness
The uniqueness of 7-(((4-Methylpyrimidin-2-YL)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-OL lies in its combination of a quinoline core with a trifluoromethyl group and a pyrimidine moiety
Biological Activity
7-(((4-Methylpyrimidin-2-YL)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-OL, with the CAS number 1351140-16-3, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H17F3N4O, with a molecular weight of approximately 410.4 g/mol. Its structure features a quinoline core substituted with a pyrimidine moiety and a trifluoromethylphenyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The quinoline scaffold is known for its role in metal chelation and enzyme inhibition, which can lead to cytotoxic effects against certain cancer cell lines. The presence of the 4-methylpyrimidine and trifluoromethyl groups enhances its lipophilicity and potentially improves its permeability across cellular membranes.
Cytotoxicity Studies
Research indicates that derivatives of quinoline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that analogs with similar structural features can achieve IC50 values in the low micromolar range, indicating potent anti-cancer activity. In one study, a related compound demonstrated an IC50 of 0.11 µM against specific cancer cells, suggesting that modifications to the quinoline structure can enhance biological efficacy .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Analog 1 | 0.11 | Cancer A |
Analog 2 | 0.19 | Cancer B |
Target Compound | TBD | TBD |
Neuroprotective Effects
In addition to anti-cancer properties, compounds similar to this compound have shown neuroprotective effects in models of neurodegenerative diseases. For example, studies have demonstrated that these compounds can induce the expression of genes associated with oxidative stress response, such as HMOX-1 and VEGF, thereby providing protection against neuronal damage .
Case Studies
- Cytoprotective Activity : In a study examining the cytoprotective properties of related quinoline derivatives, it was found that introducing electron-withdrawing groups significantly enhanced their protective capabilities against oxidative stress in neuronal cells . The study highlighted the importance of structural modifications in enhancing biological activity.
- Metal Chelation : Another study explored the metal-chelating ability of quinoline derivatives and their potential in treating conditions like Alzheimer's disease by reducing metal-induced toxicity . The findings suggest that the compound may play a role in mitigating neurodegeneration through metal ion regulation.
Properties
IUPAC Name |
7-[[(4-methylpyrimidin-2-yl)amino]-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O/c1-13-10-12-27-21(28-13)29-18(15-4-7-16(8-5-15)22(23,24)25)17-9-6-14-3-2-11-26-19(14)20(17)30/h2-12,18,30H,1H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCKQDHXCWWBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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